2,5-Dibromo-3-chlorothiophene

Organic Photovoltaics Donor Polymer Synthetic Complexity

2,5-Dibromo-3-chlorothiophene (CAS 32431-91-7) is an electron-deficient, trihalogenated thiophene derivative featuring two bromine atoms at the α-positions (C2 and C5) and one chlorine atom at the β-position (C3) on the thiophene ring. This asymmetric halogenation pattern confers dual reactivity: the C–Br bonds serve as excellent leaving groups for palladium-catalyzed cross-coupling (Suzuki, Stille), while the C3-chlorine substituent modulates the electronic character, solubility, and solid-state morphology of the resulting conjugated polymers.

Molecular Formula C4HBr2ClS
Molecular Weight 276.38
CAS No. 32431-91-7
Cat. No. B1655142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-3-chlorothiophene
CAS32431-91-7
Molecular FormulaC4HBr2ClS
Molecular Weight276.38
Structural Identifiers
SMILESC1=C(SC(=C1Cl)Br)Br
InChIInChI=1S/C4HBr2ClS/c5-3-1-2(7)4(6)8-3/h1H
InChIKeyPDFIWWRRJPGOEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-3-chlorothiophene (CAS 32431-91-7): A Chemoselective Halogenated Thiophene Monomer for Medium-to-Wide Bandgap Polymer Semiconductors in Organic Photovoltaics and OLEDs


2,5-Dibromo-3-chlorothiophene (CAS 32431-91-7) is an electron-deficient, trihalogenated thiophene derivative featuring two bromine atoms at the α-positions (C2 and C5) and one chlorine atom at the β-position (C3) on the thiophene ring . This asymmetric halogenation pattern confers dual reactivity: the C–Br bonds serve as excellent leaving groups for palladium-catalyzed cross-coupling (Suzuki, Stille), while the C3-chlorine substituent modulates the electronic character, solubility, and solid-state morphology of the resulting conjugated polymers [1]. Primarily employed as a monomer or building block in the synthesis of medium-to-wide bandgap donor polymers, this compound underpins high-performance polymer semiconductors used in non-fullerene organic solar cells (NF-OSCs) and organic light-emitting diodes (OLEDs) [2].

Why 2,5-Dibromo-3-chlorothiophene Cannot Be Interchanged with Symmetrical Dibromothiophenes or Mono-Halogenated Analogs in Precision Polymer Synthesis


The unique value of 2,5-dibromo-3-chlorothiophene resides in its architecture of differentiated halogen substituents: two reactive C–Br handles for polymerization and a persistent C3-chlorine that remains intact during coupling to impart electronic effects. Symmetrical analogs such as 2,5-dibromothiophene (CAS 3141-27-3) lack a 3-position substituent and therefore cannot introduce the electron-withdrawing, solubility-modulating, and morphology-influencing effects required for optimized donor polymers [1]. Conversely, the fluorinated analog 2,5-dibromo-3-fluorothiophene (CAS 32431-85-9) provides a stronger electron-withdrawing effect but at significantly higher monomer cost and with altered polymer crystallinity that can reduce compatibility with non-fullerene acceptors [2]. The regioisomer 2-bromo-5-chlorothiophene offers only one C–Br site for polymerization, rendering it unsuitable as a di-functional monomer for backbone construction [3]. These structural differences translate into measurable performance gaps in device-level metrics, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence: 2,5-Dibromo-3-chlorothiophene Against Closest Analogs and Alternatives


Chlorine Substitution at the C3-Position Enables Lower Synthetic Complexity While Delivering 12.14% PCE vs. Fluorinated Commercial Donor Polymers

The donor polymer P(Cl), synthesized using 2,5-dibromo-3-chlorothiophene as the key chlorinated thiophene building block, achieves a power conversion efficiency (PCE) of 12.14% in non-fullerene polymer solar cells, while exhibiting lower synthetic complexity (SC) than commercial fluorinated donor polymers according to the authors [1]. The P(Cl) polymer requires fewer synthetic steps, achieves higher overall yield, and uses less expensive raw materials compared to fluorinated counterparts [1]. When further modified into terpolymers P(F-Cl)(BDD=0.2) and P(Cl-Cl)(BDD=0.2), PCEs of 12.7% and 13.9% respectively are realized using eco-friendly solvents [2].

Organic Photovoltaics Donor Polymer Synthetic Complexity

Chlorine at the C3-Position Provides Stronger HOMO Level Downshifting than Fluorine, Enabling Higher Open-Circuit Voltage (Voc)

A direct comparative study of halogen effects on copolymer donors demonstrates that the chlorine atom possesses stronger downshifting ability for both HOMO and LUMO energy levels compared to the fluorine atom [1]. This property is confirmed in the chlorinated copolymer donor D18-Cl (synthesized from a chlorinated thiophene building block), which exhibits a deeper HOMO level of –5.56 eV compared to its fluorinated analog D18 [2]. The deeper HOMO level of D18-Cl results in a higher open-circuit voltage (Voc) of 0.863 V for D18-Cl:Y6 solar cells versus the reported D18:Y6 cells [2].

Electronic Properties HOMO/LUMO Chlorine vs. Fluorine

Superior Long-Term Ambient Stability: P(Cl)-Based Devices Retain 91–100% of Initial PCE Over 2000–2858 Hours Under ISOS-D-1 Protocol

P(Cl)-based polymer solar cells demonstrate exceptional long-term stability under the ISOS-D-1 (dark) shelf-life protocol. Devices without encapsulation maintain 91% of their initial PCE for up to 2002 hours under ambient conditions, while encapsulated devices retain 100% of initial PCE for up to 2858 hours [1]. This stability performance is superior to that observed for fluorinated-chlorinated terpolymer P(F-Cl):IT-4F devices, which showed rapid PCE decrease to only 43.5% of initial values under similar shelf-life testing [2].

Device Stability Shelf Life ISOS-D-1

Chemoselective Reactivity: C–Br Bonds Enable Sequential Suzuki Coupling While C3–Cl Remains Intact for Electronic Tuning

The well-established reactivity order C–Br > C–Cl > C–OTf in palladium-catalyzed Suzuki–Miyaura cross-coupling [1] enables 2,5-dibromo-3-chlorothiophene to undergo selective sequential coupling at the C2 and C5 bromine positions while the C3-chlorine substituent remains intact. This is fundamentally distinct from 2,5-dibromothiophene (no 3-substituent), which cannot provide the persistent electronic tuning after polymerization, and from 2-bromo-5-chlorothiophene, which offers only one reactive C–Br site for polymerization and thus cannot serve as a di-functional monomer for backbone construction [2]. The regioisomeric 3-substituted 2,5-dibromothiophene scaffold has been validated for regioselective C5-arylation using the C2-bromo group as a blocking group [3].

Chemoselectivity Suzuki–Miyaura Coupling Sequential Functionalization

Chlorinated Donor Polymers from This Monomer Achieve Certified 17.6% PCE, Matching the Performance of State-of-the-Art Fluorinated Systems at Reduced Cost

The chlorinated copolymer donor D18-Cl, constructed using a chlorinated thiophene building block, delivers a certified power conversion efficiency of 17.6% (NIM, Beijing) when blended with the non-fullerene acceptor N3, with a best laboratory PCE of 18.13% [1]. This efficiency is comparable to that of the fluorinated benchmark D18:Y6 system (certified 17.6%) [1]. The authors explicitly note that replacing fluorine with chlorine is an effective strategy to lower material cost while maintaining high efficiency [1]. Importantly, D18-Cl:N3 cells require no post-treatment (e.g., solvent annealing), unlike D18:Y6 cells [1], further reducing processing complexity.

Power Conversion Efficiency Certified Efficiency Cost Reduction

Optimal Application Scenarios for 2,5-Dibromo-3-chlorothiophene Based on Quantitative Differentiation Evidence


Synthesis of Low-Cost, High-Efficiency Wide-Bandgap Donor Polymers for Non-Fullerene Organic Solar Cells

2,5-Dibromo-3-chlorothiophene is the monomer of choice for constructing wide-bandgap donor polymers where a balance of high PCE (≥12%), low synthetic complexity, and cost-effectiveness is required. The P(Cl) polymer derived from this monomer achieves 12.14% PCE with lower synthetic complexity than commercial fluorinated alternatives [1]. Researchers aiming to replace expensive fluorinated monomers (e.g., those used in PM6 or D18) with cost-effective chlorinated analogs should prioritize this building block, as demonstrated by D18-Cl achieving certified 17.6% PCE without solvent annealing [2].

Development of Organic Photovoltaic Devices Requiring Long-Term Ambient Stability Without Encapsulation

For applications where device longevity under ambient conditions is critical—such as indoor photovoltaics, building-integrated OPV, or disposable electronics—P(Cl)-based devices offer a quantifiable stability advantage. Unencapsulated devices retain 91% of initial PCE after 2002 hours under ISOS-D-1 conditions [1], significantly outperforming mixed F/Cl terpolymer systems (P(F-Cl):IT-4F) that drop to 43.5% of initial PCE [3]. Procurement for stability-focused research programs should favor this monomer over mixed-halogen alternatives.

Sequential Functionalization Strategies Requiring Orthogonal Reactivity at Thiophene C2 and C5 Positions

The C–Br > C–Cl reactivity order [4] makes 2,5-dibromo-3-chlorothiophene uniquely suited for synthetic strategies requiring sequential, position-selective cross-coupling at the thiophene α-positions while preserving the C3-chlorine for downstream electronic modulation. This capability is absent in 2,5-dibromothiophene (no persistent 3-substituent) and 2-bromo-5-chlorothiophene (only mono-functional). The regioselective C5-arylation methodology using a C2-bromo blocking group has been validated on 3-substituted 2,5-dibromothiophenes [5], confirming the synthetic versatility of this scaffold.

Eco-Friendly Solvent-Processed Organic Solar Cells Targeting ≥13% Efficiency

When processing with non-halogenated, environmentally benign solvents is a requirement, chlorinated thiophene-based terpolymers derived from this monomer deliver superior results. The P(Cl-Cl)(BDD=0.2) terpolymer achieves 13.9% PCE when processed with eco-friendly solvents [6], demonstrating that chlorine-only systems can outperform mixed F/Cl systems under green processing constraints. This makes 2,5-dibromo-3-chlorothiophene the preferred monomer for sustainable OPV manufacturing workflows.

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